molecular formula C12H18O B14160401 2-(5-Isopropyl-2-methylphenyl)ethanol CAS No. 4389-64-4

2-(5-Isopropyl-2-methylphenyl)ethanol

Cat. No.: B14160401
CAS No.: 4389-64-4
M. Wt: 178.27 g/mol
InChI Key: ROEYRLSDTVQQEG-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-2-methylphenyl)ethanol is a phenolic ethanol derivative featuring a benzene ring substituted with an isopropyl group at position 5, a methyl group at position 2, and a hydroxyethyl (-CH₂CH₂OH) moiety. This compound shares structural similarities with carvacrol (5-isopropyl-2-methylphenol), a well-studied monoterpene phenol known for its antimicrobial and pharmacological properties . The hydroxyethyl group may enhance hydrophilicity compared to carvacrol or its ester derivatives, influencing bioavailability and biological interactions.

Properties

CAS No.

4389-64-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4-5,8-9,13H,6-7H2,1-3H3

InChI Key

ROEYRLSDTVQQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenyl)ethanol typically involves the alkylation of thymol. One common method is the reaction of thymol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: The major products include 2-(5-Isopropyl-2-methylphenyl)acetaldehyde or 2-(5-Isopropyl-2-methylphenyl)acetone.

    Reduction: The major product is 2-(5-Isopropyl-2-methylphenyl)ethane.

    Substitution: The major products include 2-(5-Isopropyl-2-methylphenyl)ethyl chloride or 2-(5-Isopropyl-2-methylphenyl)ethylamine.

Scientific Research Applications

2-(5-Isopropyl-2-methylphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is being conducted on its potential use as an anti-inflammatory and analgesic agent.

    Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methylphenyl)ethanol involves its interaction with cellular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-isopropyl-2-methylphenyl)ethanol with key derivatives of the 5-isopropyl-2-methylphenyl group, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Group Variations

  • Carvacrol (5-Isopropyl-2-methylphenol): A phenol with a hydroxyl (-OH) group. Exhibits antimicrobial, anti-inflammatory, and antioxidant activities .
  • Carvacryl Acetate (5-Isopropyl-2-methylphenyl acetate) : An ester derivative of carvacrol. Shows acetylcholinesterase (AChE) inhibition and anthelmintic activity .
  • 5'-Isopropyl-2'-methylacetophenone: A ketone derivative with a carbonyl group. Used in synthetic chemistry but lacks reported bioactivity data .
  • Isobutyl (5-isopropyl-2-methylphenyl) carbonate : A carbonate ester with uncharacterized biological activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility Inference
This compound C₁₂H₁₈O 178.27 Hydroxyethyl Moderate hydrophilicity
Carvacrol C₁₀H₁₄O 150.22 Phenol Low water solubility
Carvacryl Acetate C₁₂H₁₆O₂ 192.25 Ester Lipophilic
5'-Isopropyl-2'-methylacetophenone C₁₂H₁₆O 176.25 Ketone Lipophilic
5-Isopropyl-2-methylphenyl pentafluorobenzoate C₁₇H₁₃F₅O₂ 344.28 Ester Highly lipophilic

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